![molecular formula C9H14O2 B2745688 2-Oxaspiro[3.5]nonane-7-carbaldehyde CAS No. 1824054-35-4](/img/structure/B2745688.png)
2-Oxaspiro[3.5]nonane-7-carbaldehyde
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Overview
Description
2-Oxaspiro[3.5]nonane-7-carbaldehyde is a spirocyclic compound featuring a nine-membered ring system with an oxygen atom in the oxetane ring (position 2) and a carbaldehyde (-CHO) group at position 7. The spiro[3.5]nonane scaffold consists of two fused rings: a 3-membered oxetane and a 5-membered hydrocarbon ring. The carbaldehyde group introduces electrophilic reactivity, making this compound valuable in synthetic organic chemistry, particularly in condensation or nucleophilic addition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.5]nonane-7-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the corresponding alcohol or alkene intermediate can introduce the aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.5]nonane-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the positions adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-Oxaspiro[3.5]nonane-7-carboxylic acid.
Reduction: Formation of 2-Oxaspiro[3.5]nonane-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxaspiro[3.5]nonane-7-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group and spirocyclic structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-Oxaspiro[3.5]nonane-7-carbaldehyde and related spirocyclic compounds:
Commercial Availability and Pricing
- 2-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS 1416323-16-4) is available from 11+ suppliers, with pricing influenced by purity (≥98%) and scale .
- tert-Butyl-protected analogs (e.g., tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, CAS 203662-66-2) are sold at ~$206/100mg for research use .
- 2-Oxaspiro[3.5]nonane-7-methanol (CAS 1256546-76-5) is priced at $99/250mg, highlighting the cost variability of functionalized spiro compounds .
Drug Discovery Building Blocks
Spirocyclic compounds like this compound are critical in medicinal chemistry due to their constrained geometries, which improve target binding and metabolic stability. For example:
- 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride (CAS 2304951-87-7) is a nitrile-containing analog used in protease inhibitor design .
- Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8) serves as a precursor for kinase inhibitors .
Biological Activity
2-Oxaspiro[3.5]nonane-7-carbaldehyde is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several organic reactions, including cyclization of appropriate precursors. The common methods include:
- Cyclization : Reacting diols with aldehydes or ketones under controlled conditions.
- Oxidation and Reduction : Modifying functional groups to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory properties : Studies suggest its potential in modulating inflammatory pathways, particularly through the inhibition of cytokines like IL-17 and IL-23, which are implicated in autoimmune diseases .
- Antimicrobial effects : Preliminary investigations have shown that this compound may inhibit the growth of certain pathogens, suggesting its utility in medicinal chemistry .
The biological effects of this compound are thought to be mediated through its interactions with specific biomolecules:
- Binding to Receptors : It may interact with nuclear receptors involved in immune responses, influencing the expression of genes related to inflammation .
- Influencing Cytokine Production : The compound appears to affect the signaling pathways that regulate cytokine production in T cells, particularly Th17 cells, which play a crucial role in inflammatory responses .
Case Studies
- Study on Inflammatory Response :
- Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents .
Data Tables
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIPEBABZZMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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